Cas no 1702723-08-7 (7-(aminomethyl)pyrazolo1,5-apyrimidin-3-amine)

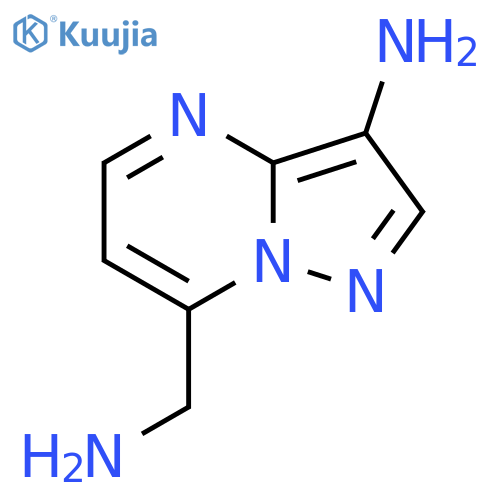

1702723-08-7 structure

商品名:7-(aminomethyl)pyrazolo1,5-apyrimidin-3-amine

7-(aminomethyl)pyrazolo1,5-apyrimidin-3-amine 化学的及び物理的性質

名前と識別子

-

- 1702723-08-7

- 7-(Aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine

- EN300-1118254

- 7-(aminomethyl)pyrazolo1,5-apyrimidin-3-amine

-

- インチ: 1S/C7H9N5/c8-3-5-1-2-10-7-6(9)4-11-12(5)7/h1-2,4H,3,8-9H2

- InChIKey: BVMMARXZYGTYFK-UHFFFAOYSA-N

- ほほえんだ: N12C(=C(C=N1)N)N=CC=C2CN

計算された属性

- せいみつぶんしりょう: 163.08579531g/mol

- どういたいしつりょう: 163.08579531g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 162

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.5

- トポロジー分子極性表面積: 82.2Ų

7-(aminomethyl)pyrazolo1,5-apyrimidin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1118254-0.5g |

7-(aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine |

1702723-08-7 | 95% | 0.5g |

$1289.0 | 2023-10-27 | |

| Enamine | EN300-1118254-10.0g |

7-(aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine |

1702723-08-7 | 10g |

$7435.0 | 2023-06-09 | ||

| Enamine | EN300-1118254-5.0g |

7-(aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine |

1702723-08-7 | 5g |

$5014.0 | 2023-06-09 | ||

| Enamine | EN300-1118254-5g |

7-(aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine |

1702723-08-7 | 95% | 5g |

$3894.0 | 2023-10-27 | |

| Enamine | EN300-1118254-10g |

7-(aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine |

1702723-08-7 | 95% | 10g |

$5774.0 | 2023-10-27 | |

| Enamine | EN300-1118254-0.05g |

7-(aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine |

1702723-08-7 | 95% | 0.05g |

$1129.0 | 2023-10-27 | |

| Enamine | EN300-1118254-1.0g |

7-(aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine |

1702723-08-7 | 1g |

$1729.0 | 2023-06-09 | ||

| Enamine | EN300-1118254-0.25g |

7-(aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine |

1702723-08-7 | 95% | 0.25g |

$1235.0 | 2023-10-27 | |

| Enamine | EN300-1118254-2.5g |

7-(aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine |

1702723-08-7 | 95% | 2.5g |

$2631.0 | 2023-10-27 | |

| Enamine | EN300-1118254-0.1g |

7-(aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine |

1702723-08-7 | 95% | 0.1g |

$1183.0 | 2023-10-27 |

7-(aminomethyl)pyrazolo1,5-apyrimidin-3-amine 関連文献

-

1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

1702723-08-7 (7-(aminomethyl)pyrazolo1,5-apyrimidin-3-amine) 関連製品

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量